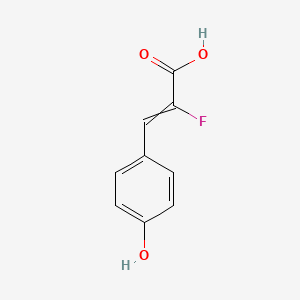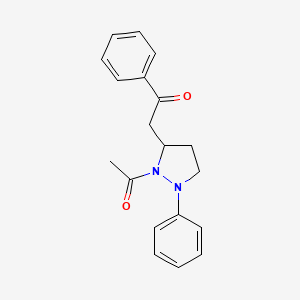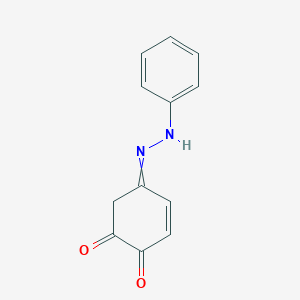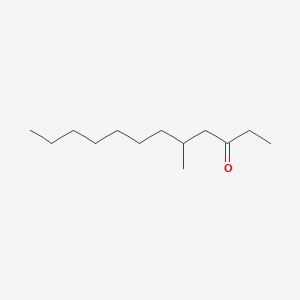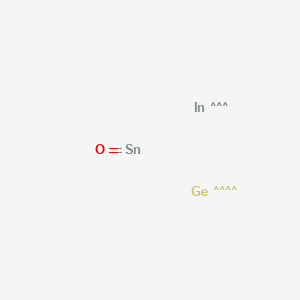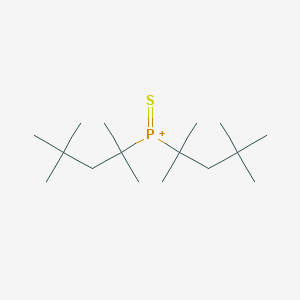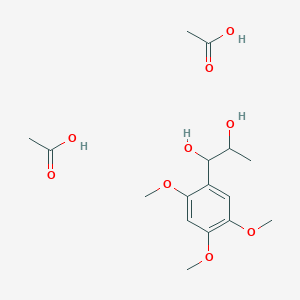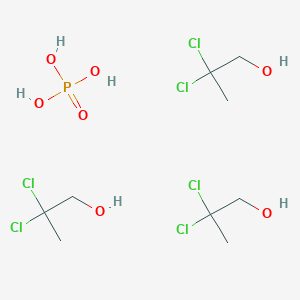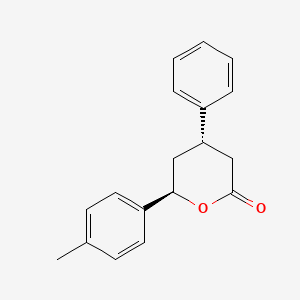
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one is a chiral compound with a unique oxanone structure. This compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the oxanone ring. The stereochemistry of the compound is defined by the (4S,6R) configuration, which plays a crucial role in its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the formation of the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is typically achieved through techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the oxanone group to an alcohol.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted oxanones, alcohols, and aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of new materials and catalysts due to its stable oxanone structure.
Mechanism of Action
The mechanism of action of (4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one: Unique due to its specific stereochemistry and oxanone structure.
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-ol: Similar structure but with an alcohol group instead of an oxanone.
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-thione: Contains a thione group, offering different chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
189443-67-2 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(4S,6R)-6-(4-methylphenyl)-4-phenyloxan-2-one |
InChI |
InChI=1S/C18H18O2/c1-13-7-9-15(10-8-13)17-11-16(12-18(19)20-17)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3/t16-,17+/m0/s1 |
InChI Key |
CCUSASWCLNHSPB-DLBZAZTESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H](CC(=O)O2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


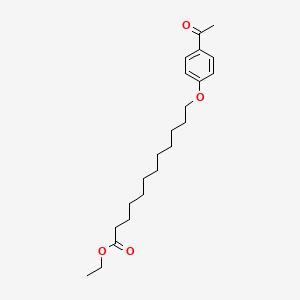
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
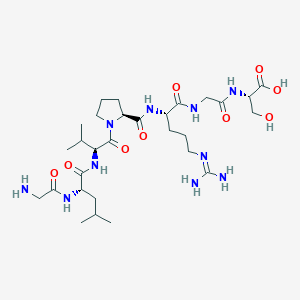
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
